Chitin synthase inhibitor 10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

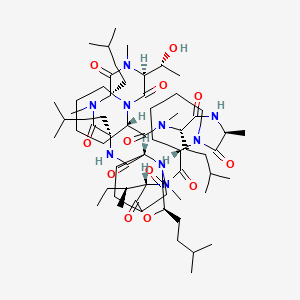

L’inhibiteur de la chitin synthétase 10 est un composé qui cible spécifiquement et inhibe l’enzyme chitin synthétase. La chitin synthétase est responsable de la synthèse de la chitine, un composant structurel vital des parois cellulaires des champignons et des exosquelettes des insectes. En inhibant cette enzyme, l’inhibiteur de la chitin synthétase 10 perturbe la formation de la chitine, ce qui en fait un outil précieux dans les applications antifongiques et insecticides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

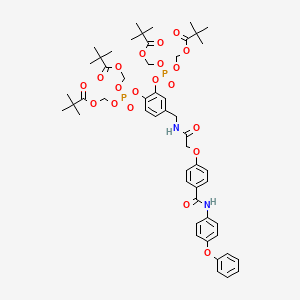

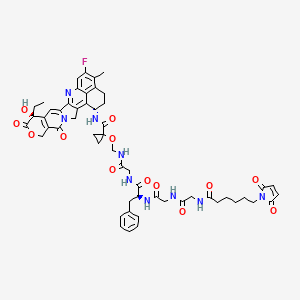

La synthèse de l’inhibiteur de la chitin synthétase 10 implique généralement l’utilisation de composés maléimides. Ces composés sont conçus et synthétisés par une série de réactions chimiques qui comprennent la formation d’unités de N-acétylglucosamine liées en β-(1,4) . Les conditions de réaction font souvent appel à l’utilisation de N-acétylglucosamine activée par l’UDP comme donneur de sucre, qui est ensuite polymérisé par la chitin synthétase .

Méthodes de production industrielle

La production industrielle de l’inhibiteur de la chitin synthétase 10 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de techniques de pointe telles que la microscopie électronique à cryo-électrons pour déterminer les structures de la chitin synthétase en complexe avec des inhibiteurs, fournissant des informations sur le mécanisme d’inhibition au niveau atomique .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de la chitin synthétase 10 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de nucléophiles ou d’électrophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les ions hydroxyde. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent souvent des températures et des niveaux de pH contrôlés .

Principaux produits formés

Applications de la recherche scientifique

L’inhibiteur de la chitin synthétase 10 a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Chitin synthase inhibitor 10 has a wide range of scientific research applications, including:

Mécanisme D'action

L’inhibiteur de la chitin synthétase 10 exerce ses effets en se liant au site actif de la chitin synthétase, empêchant l’enzyme de catalyser la formation de liaisons glycosidiques β-(1,4) dans la chitine . Cette inhibition perturbe la synthèse de la chitine, conduisant à un affaiblissement des parois cellulaires des champignons et à des exosquelettes compromis chez les insectes. Les cibles moléculaires et les voies impliquées comprennent la N-acétylglucosamine activée par l’UDP et le canal transmembranaire conducteur de la chitine .

Comparaison Avec Des Composés Similaires

L’inhibiteur de la chitin synthétase 10 est unique dans son ciblage spécifique de la chitin synthétase, ce qui le rend très efficace pour inhiber la synthèse de la chitine. Des composés similaires incluent :

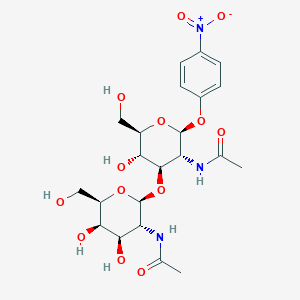

Polyoxine B : Un autre inhibiteur de la chitin synthétase avec un mécanisme d’action similaire mais des propriétés structurelles différentes.

Nikkomycine : Un composé qui cible également la chitin synthétase mais qui a une affinité de liaison et un profil d’inhibition différents.

Isavuconazole : Un agent antifongique qui cible la synthèse de la chitine mais qui a un spectre d’activité plus large.

Ces composés présentent des similitudes dans leurs effets inhibiteurs sur la chitin synthétase, mais diffèrent par leur structure chimique, leur affinité de liaison et leurs applications spécifiques .

Propriétés

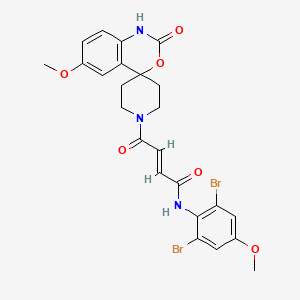

Formule moléculaire |

C24H23Br2N3O6 |

|---|---|

Poids moléculaire |

609.3 g/mol |

Nom IUPAC |

(E)-N-(2,6-dibromo-4-methoxyphenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C24H23Br2N3O6/c1-33-14-3-4-19-16(11-14)24(35-23(32)27-19)7-9-29(10-8-24)21(31)6-5-20(30)28-22-17(25)12-15(34-2)13-18(22)26/h3-6,11-13H,7-10H2,1-2H3,(H,27,32)(H,28,30)/b6-5+ |

Clé InChI |

DTCGATPUSSPYTQ-AATRIKPKSA-N |

SMILES isomérique |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4Br)OC)Br |

SMILES canonique |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4Br)OC)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)